![molecular formula C22H19N5O3S B2933941 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 898371-93-2](/img/structure/B2933941.png)
2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is an intricate compound characterized by a combination of pyrrole, tolyl, triazole, and benzodioxol structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques, starting with the preparation of the individual fragments, followed by their sequential coupling. The general steps are as follows:
Synthesis of the Pyrrole Derivative: : 1H-pyrrole is often functionalized using electrophilic substitution reactions.
Formation of the Triazole Ring: : The triazole ring is usually synthesized via cyclization reactions involving appropriate precursors.
Thioether Formation: : Coupling of the pyrrole and triazole derivatives through a thioether bond typically involves thiolation reactions.
Final Coupling with Benzo[d][1,3]dioxol-5-yl Acetamide: : The final step usually involves amidation reactions to couple the benzo[d][1,3]dioxol-5-yl acetamide with the previously synthesized intermediate.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and cost efficiency, involving:
Catalysis: : Use of catalysts to speed up the reaction rates and improve yields.
Optimized Reaction Conditions: : Control of temperature, pressure, and pH to favor desired reactions.
Purification: : Techniques such as crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially on the pyrrole and tolyl groups.
Reduction: : Reduction reactions may involve the triazole ring.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Oxidizing Agents: : For example, potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Such as lithium aluminium hydride for reduction.
Solvents: : Organic solvents like dichloromethane, methanol, or toluene are commonly used.
Catalysts: : Palladium or platinum catalysts for catalytic reactions.
Major Products Formed: The major products of these reactions depend on the specific reactants and conditions but generally include oxidized or reduced derivatives of the original compound.
科学的研究の応用
This compound has several significant scientific research applications:
Medicinal Chemistry: : It is studied for its potential use as an anti-cancer, anti-microbial, and anti-inflammatory agent due to its complex structure and bioactive functional groups.
Biological Research: : It serves as a molecular probe in studying enzyme functions and biochemical pathways.
Industrial Chemistry: : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: : Investigations into its use in creating specialized polymers or as a ligand in coordination chemistry.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with enzymes and receptors in biological systems, often inhibiting or modulating their activity.
Pathways Involved: : Common pathways include the inhibition of DNA synthesis in cancer cells or the disruption of microbial cell walls in bacteria.
類似化合物との比較
Unique Features: Compared to other compounds, this molecule’s combination of a pyrrole, triazole, and benzodioxol structure provides unique steric and electronic properties, making it particularly potent in certain applications.
Similar Compounds:2-(4-(1H-imidazol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: : Similar core structure but with an imidazole ring.
4-(2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: : Another triazole derivative but with different substituents.
This compound's distinctive structure sets it apart, providing unique interactions and activities in both biological and industrial contexts.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-15-5-4-6-16(11-15)21-24-25-22(27(21)26-9-2-3-10-26)31-13-20(28)23-17-7-8-18-19(12-17)30-14-29-18/h2-12H,13-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKZKZTWRSVVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
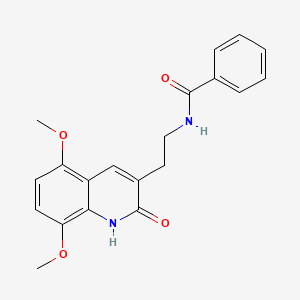
![10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2933859.png)
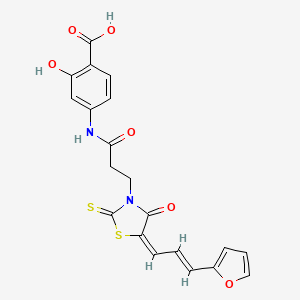
![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)
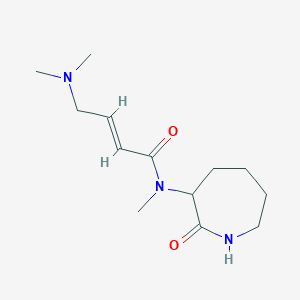
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)
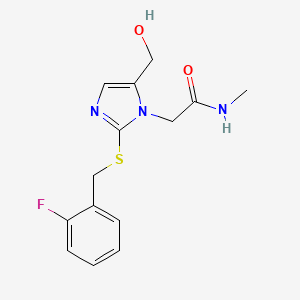
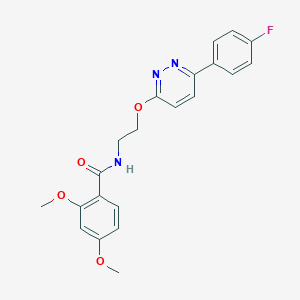

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
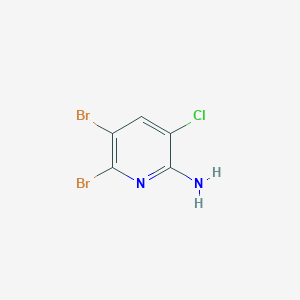
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)
![N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B2933877.png)
![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
